molecular formula C12H17BrN4O2 B2571298 tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate CAS No. 1454848-24-8

tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

Cat. No.: B2571298
CAS No.: 1454848-24-8
M. Wt: 329.198
InChI Key: XXLRKGVZBYVBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Molecular Identity

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound’s IUPAC name, derived from its functional groups and substituent positions, is tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate . This name reflects the following structural components:

  • tert-Butyl group : A bulky ester moiety attached to the carbamate oxygen.
  • Carbamate core : A central carbamate linkage (N-methyl-N-(tert-butoxycarbonyl)).
  • Pyrazole ring : A five-membered heterocycle with substituents at positions 1, 3, 4, and 5.

Alternative naming conventions include:

  • Carbamic acid, N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-, 1,1-dimethylethyl ester .
  • tert-Butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate .
Table 1: Key Nomenclatural Features
Component Position Functional Group
tert-Butyl Carbamate oxygen Ester
Methyl Carbamate nitrogen N-substitution
Pyrazole Core heterocycle Five-membered ring
Bromo Pyrazole C4 Halogen substituent
Cyano Pyrazole C5 Nitrile group
Methyl Pyrazole N1 Alkyl substituent

Molecular Formula Analysis: C₁₂H₁₇BrN₄O₂ Composition Breakdown

The molecular formula C₁₂H₁₇BrN₄O₂ corresponds to a molecular weight of 329.19 g/mol . This composition is validated by:

  • Carbon (C₁₂) : Contributions from the tert-butyl group (4 carbons), pyrazole ring (4 carbons), and methyl substituents (4 carbons).
  • Hydrogen (H₁₇) : Includes tert-butyl (9 hydrogens), pyrazole (3 hydrogens), and methyl groups (5 hydrogens).
  • Bromine (Br) : A single bromine atom at pyrazole C4.
  • Nitrogen (N₄) : Pyrazole ring (2 nitrogens), carbamate (1 nitrogen), and cyano group (1 nitrogen).
  • Oxygen (O₂) : Carbamate carbonyl and ester oxygen.
Table 2: Elemental Composition Breakdown
Element Quantity Contribution
Carbon 12 Pyrazole, tert-butyl, methyl groups
Hydrogen 17 Aliphatic chains and ring positions
Bromine 1 Electrophilic substituent
Nitrogen 4 Heterocycle, carbamate, cyano group
Oxygen 2 Carbonyl and ester functionalities

Three-Dimensional Structural Features and Conformational Isomerism

The molecule’s three-dimensional structure is governed by:

  • Steric hindrance : The tert-butyl group imposes significant spatial constraints, favoring a gauche conformation relative to the carbamate nitrogen.
  • Pyrazole ring planarity : Conjugation in the aromatic pyrazole ring restricts rotational freedom, with substituents at C1 (methyl), C3 (carbamate-linked methyl), C4 (bromo), and C5 (cyano) fixed in a coplanar arrangement.
  • Conformational isomerism : Potential for restricted rotation around the carbamate nitrogen or pyrazole C3–C4 bonds, though no experimental data confirms this.
Key Structural Motifs
  • Carbamate linkage : A central carbonyl group flanked by tert-butyl and methylamino substituents.
  • Electrophilic pyrazole : Bromo and cyano groups enhance reactivity at specific sites.
  • Steric shielding : The tert-butyl group protects the carbamate from nucleophilic attack.

Spectroscopic Fingerprint Analysis

Infrared (IR) Spectral Signatures of Functional Groups

The IR spectrum would exhibit diagnostic absorption bands for:

Functional Group Approximate Wavenumber (cm⁻¹) Assignment
Carbonyl (C=O) 1700–1750 Carbamate ester
Nitrile (C≡N) 2250–2200 Cyano substituent
C–Br 550–600 Pyrazole C4 bromine
C–O–C (ester) 1200–1300 tert-Butyl ester
C–N (carbamate) 1250–1300 Carbamate linkage

Note: Specific spectral data for this compound is not publicly available; assignments are based on analogous structures.

Nuclear Magnetic Resonance (NMR) Profile Interpretation

While exact NMR data is unavailable, expected signals include:

Nucleus Chemical Shift (δ) Multiplicity Assignment
¹H 1.4 (s) Singlet tert-Butyl protons
¹H 3.2–3.8 (m) Multiplet Pyrazole C3–CH₂–N
¹H 4.0–4.5 (m) Multiplet Carbamate methyl protons
¹³C 150–160 Singlet Carbonyl carbon
¹³C 110–120 Singlet Cyano carbon
¹³C 90–100 Singlet Pyrazole C4–Br
Mass Spectrometric Fragmentation Patterns

Predicted fragmentation pathways include:

Fragment m/z Loss
M⁺ 329.19
[M – C₄H₉]⁺ 272.12 tert-Butyl group
[M – CO₂]⁺ 285.19 Carbonyl oxygen
[M – Br]⁺ 250.11 Bromine atom

Note: Bromine isotopes (⁷⁹Br and ⁸¹Br) would produce M and M+2 peaks.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2/c1-12(2,3)19-11(18)16(4)7-8-10(13)9(6-14)17(5)15-8/h7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLRKGVZBYVBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of industrial reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Uses acidic or basic aqueous solutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Intermediate for Anticancer Drugs

One of the primary applications of tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is as a precursor in the synthesis of Lorlatinib , a drug used to treat non-small cell lung cancer (NSCLC). Lorlatinib is effective against tumors with specific genetic alterations, including those involving the ALK and ROS1 genes. The compound’s structure allows for modifications that enhance the efficacy and selectivity of the resultant drug .

Research has indicated that derivatives of the pyrazole structure, including those containing this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar pyrazole scaffolds can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study published in the ACS Omega journal involved synthesizing multiple pyrazole derivatives to evaluate their cytotoxic effects on cancer cells. Among these, compounds featuring the this compound structure were identified as having promising antiproliferative activities against a range of cancer types, including lung and liver cancers .

CompoundCancer Cell LineIC50 (μM)
7dMDA-MB-2312.43
7hHepG24.98
10cMDA-MB-2317.84

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that compounds based on this pyrazole structure could inhibit key cancer-related targets such as topoisomerase II, EGFR, and microtubules, which are critical for cell division and proliferation . This suggests that these compounds could be developed into multi-targeted therapies for more effective cancer treatment.

Mechanism of Action

The mechanism of action of tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves its role as an intermediate in the synthesis of Lorlatinib. Lorlatinib targets and inhibits anaplastic lymphoma kinase (ALK) and ROS1, which are involved in the growth and proliferation of cancer cells. By inhibiting these kinases, Lorlatinib effectively reduces tumor growth and progression .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name / ID Substituents (Pyrazole Core) Molecular Weight (g/mol) Notable Functional Groups Synthesis Highlights
Target Compound 4-Br, 5-CN, 1-Me 329.19 Bromo, cyano, tert-butyl carbamate Bromination via AcOH/H₂SO₄
tert-butyl ((4-iodo-1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl)carbamate 4-I, 5-Ph, 1-Me ~348.1 (estimated) Iodo, phenyl Iodination with I₂/KIO₃ in AcOH
tert-butyl [5-(methylamino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate 3-CF₃, 5-NHMe, 1-Ph 461.0 Trifluoromethyl, isocyanate Di-tert-butyl dicarbonate coupling
tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate Pyrrolopyridine core ~600 (estimated) Triisopropylsilyl, bicyclo[2.2.2] n-BuLi-mediated coupling in THF
tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate 5-OH, ethyl linker ~255.3 Hydroxyethyl Hydrazine derivatives in EtOAc/hexane

Impact of Substituents on Reactivity and Properties

Electron-Withdrawing vs. Electron-Donating Groups: The bromo and cyano groups in the target compound are electron-withdrawing, reducing the pyrazole ring’s susceptibility to electrophilic substitution compared to analogs with methoxy or phenyl groups (e.g., ). This electronic profile may influence its reactivity in downstream coupling reactions . In contrast, trifluoromethyl groups () enhance lipophilicity and metabolic stability, making such analogs more suited for drug candidates .

Steric Effects :

  • The tert-butyl carbamate group provides steric protection to the adjacent amine, a feature shared across many analogs (e.g., ). However, bulky substituents like triisopropylsilyl () or bicyclo[2.2.2]octane () significantly alter molecular conformation and solubility .

Biological Activity: Pyrazole derivatives with hydroxyethyl or phenyl groups () have demonstrated receptor-binding activity in calcium mobilization assays (e.g., NTS1/NTS2 receptors in ).

Physicochemical and Pharmacological Profiles

  • Melting Points : The target compound’s melting point is unspecified, but analogs range widely (e.g., 80–81°C for trifluoromethyl derivatives vs. 163–166°C for chromen-4-one-containing compounds ).
  • Lipophilicity: The bromo and cyano groups likely increase logP compared to hydroxyethyl derivatives () but reduce it relative to trifluoromethyl analogs .

Biological Activity

tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate, commonly referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound serves as an intermediate in the synthesis of Lorlatinib, an FDA-approved drug for treating non-small cell lung cancer (NSCLC) . The biological activity of this compound is closely linked to its structural characteristics, which influence its interactions with biological targets.

The molecular formula of this compound is C12H17BrN4O2, with a molecular weight of 329.19 g/mol. Its chemical structure features a tert-butyl group, a pyrazole ring, and a carbamate moiety, which are critical for its biological activity .

PropertyValue
Molecular FormulaC12H17BrN4O2
Molecular Weight329.19 g/mol
CAS Registry Number1454848-24-8
Boiling Point441.1 ± 45.0 °C (predicted)
Density1.38 ± 0.1 g/cm³

Biological Activity and Mechanisms

The biological activity of pyrazole derivatives, including this compound, can be attributed to their ability to interact with various biological targets. Key findings regarding its activity include:

1. Anticancer Activity:

  • As an intermediate in the synthesis of Lorlatinib, this compound exhibits potent anticancer properties against NSCLC by inhibiting ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) signaling pathways .
  • Structure–activity relationship (SAR) studies indicate that modifications in the pyrazole structure can enhance potency and selectivity against cancer cell lines .

2. Enzyme Inhibition:

  • Pyrazole derivatives have shown potential as inhibitors of various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes . The compound's ability to inhibit COX enzymes suggests anti-inflammatory properties that may complement its anticancer effects.
  • Studies have indicated that certain pyrazole derivatives can inhibit cysteine proteases, which are critical in various cellular processes, including apoptosis and cell signaling .

3. Pharmacokinetics:

  • The pharmacokinetic profile of pyrazole derivatives suggests good oral bioavailability and favorable absorption characteristics. This is crucial for their effectiveness as therapeutic agents .
  • Some studies predict hepatotoxicity and potential interactions with cytochrome P450 enzymes, which necessitate careful evaluation during drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

Study on Anticancer Properties:
A study published in Molecules highlighted the synthesis and evaluation of various pyrazole derivatives for anticancer activity. The findings demonstrated that modifications at specific positions on the pyrazole ring significantly enhanced cytotoxicity against NSCLC cell lines .

Anti-inflammatory Activity Evaluation:
Research published in MDPI examined the anti-inflammatory effects of substituted pyrazole derivatives using carrageenan-induced edema models in rats. The results indicated that certain derivatives exhibited significant reductions in inflammation with minimal side effects on gastric tissues .

Inhibition Studies:
A comprehensive review on the pharmacological activities of pyrazole derivatives reported that compounds similar to this compound demonstrated promising inhibition profiles against several target enzymes, indicating their potential utility in treating inflammatory diseases alongside cancer .

Q & A

Q. Example Optimization Table :

StepReagent/ConditionPurposeYield Range
Boc ProtectionBoc₂O, NaHCO₃, THFAmine protection70–85%
BrominationNBS, DCM, 0°CElectrophilic substitution60–75%

(Basic) How to purify this compound after synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures. Slow cooling enhances crystal formation .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–30% EtOAc in hexane). Monitor fractions via TLC (Rf = 0.3–0.5) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases validate purity >95% .

(Advanced) How to resolve discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

  • NMR Analysis : Compare observed shifts with computed DFT models (e.g., B3LYP/6-311+G(d,p)). Anomalies may indicate tautomerism or impurities .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and detects isotopic patterns for bromine .

Q. Example NMR Comparison :

ProtonExpected δ (ppm)Observed δ (ppm)Deviation
Pyrazole CH₃3.10–3.503.30±0.05
Boc tert-butyl1.43 (s)1.45 (s)+0.02

(Advanced) What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., DCM/pentane) for slow vapor diffusion .
  • Temperature Control : Crystallize at 4°C to reduce disorder .
  • Software Tools : Refine structures using SHELXL (for small molecules) or PHENIX (for twinned data). Validate with R-factor convergence (<5%) .

Q. Crystallization Parameters :

ParameterOptimal ConditionReference
SolventEtOAc/Hexane (1:3)
Temp.25°C → 4°C (gradient)

(Advanced) How to analyze hydrogen bonding in the crystal lattice?

Methodological Answer:

  • Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Mercury or PLATON .
  • Density Functional Theory (DFT) : Calculate interaction energies (e.g., AIM analysis) for key H-bonds .
  • Thermal Ellipsoids : Use ORTEP-3 to visualize anisotropic displacement parameters and assess disorder .

(Advanced) How to optimize protecting groups for derivative synthesis?

Methodological Answer:

  • Orthogonal Protection : Combine Boc (acid-labile) with Fmoc (base-labile) groups for sequential deprotection .
  • Stability Testing : Monitor Boc cleavage under acidic conditions (e.g., TFA/DCM) via LC-MS to avoid premature deprotection .

(Advanced) What mechanistic insights guide reaction design with this compound?

Methodological Answer:

  • Kinetic Studies : Use in situ IR or NMR to track intermediate formation (e.g., iminium ions in alkylation) .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace reaction pathways .

(Advanced) How to validate purity and stability under storage?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Moisture Sensitivity : Use Karl Fischer titration to ensure <0.1% water content in bulk material .

(Advanced) How to design multi-step syntheses using this compound as an intermediate?

Methodological Answer:

  • Pd-Catalyzed Cross-Coupling : Employ Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the bromine position .
  • Protection-Deprotection Cascades : Example from : Boc protection → nitro reduction → cyclization .

(Advanced) What computational tools predict reactivity in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in DMF or THF using GROMACS .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.